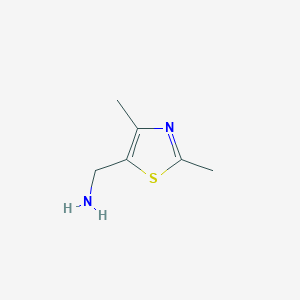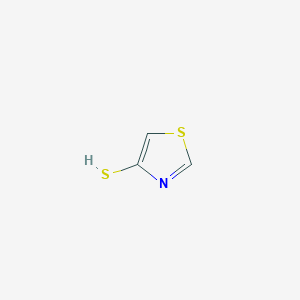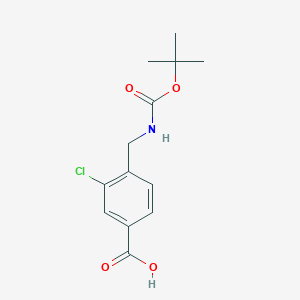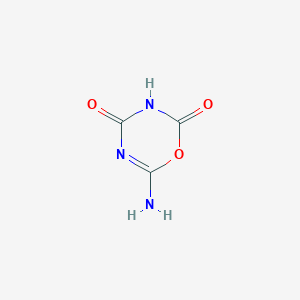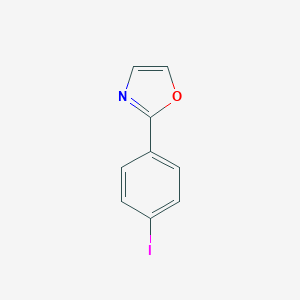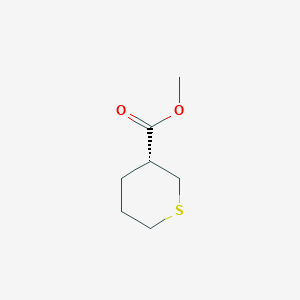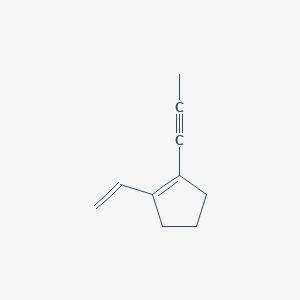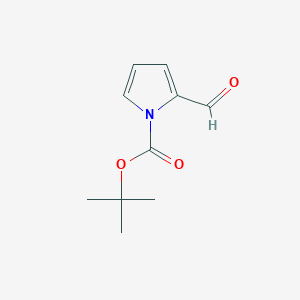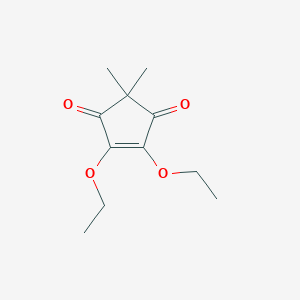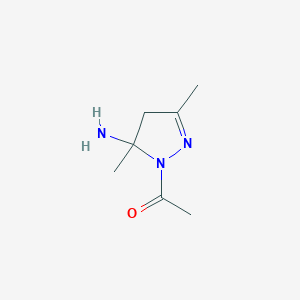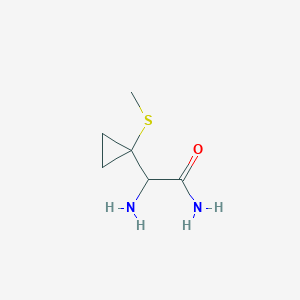
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide, also known as MSMP, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a cyclopropane analog of cysteamine, which is a well-known therapeutic agent for the treatment of cystinosis. MSMP has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
The mechanism of action of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide is not fully understood. However, it is believed that 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide acts by modulating the redox status of cells. 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to increase the levels of glutathione, which is an important antioxidant in cells. Additionally, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative disorders, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce oxidative stress by increasing the levels of glutathione and reducing the production of reactive oxygen species. In inflammation, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB.
实验室实验的优点和局限性
One advantage of using 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has shown promising results in various disease models, indicating that it may have broad therapeutic potential. One limitation of using 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are several future directions for 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide research. One direction is to further investigate the mechanism of action of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide. Understanding how 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide modulates the redox status of cells and inhibits the activity of NF-κB could provide insights into the development of new therapeutic agents for various diseases. Another direction is to investigate the efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in animal models of disease. Animal studies could provide valuable information on the safety and efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide as a therapeutic agent. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in humans. If 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide proves to be a safe and effective therapeutic agent, it could have significant implications for the treatment of various diseases.
合成方法
The synthesis of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide involves the reaction of 1-methylsulfanylcyclopropanol with chloroacetyl chloride in the presence of pyridine. The resulting product is then treated with ammonia to obtain 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide. The yield of this reaction is approximately 70%.
科学研究应用
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has shown potential as a therapeutic agent for various diseases. In cancer research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorder research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
CAS 编号 |
166813-29-2 |
|---|---|
产品名称 |
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide |
分子式 |
C6H12N2OS |
分子量 |
160.24 g/mol |
IUPAC 名称 |
2-amino-2-(1-methylsulfanylcyclopropyl)acetamide |
InChI |
InChI=1S/C6H12N2OS/c1-10-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H2,8,9) |
InChI 键 |
HDRCBJKIVXEMNO-UHFFFAOYSA-N |
SMILES |
CSC1(CC1)C(C(=O)N)N |
规范 SMILES |
CSC1(CC1)C(C(=O)N)N |
同义词 |
Cyclopropaneacetamide, -alpha--amino-1-(methylthio)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



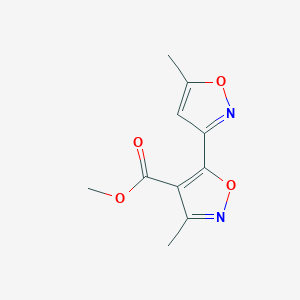
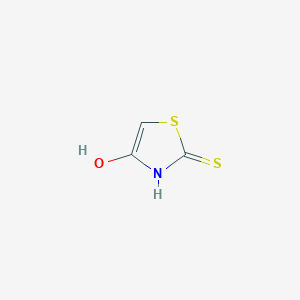
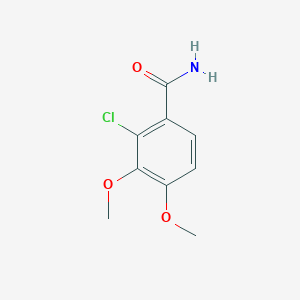
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
